molecular formula C13H9ClN2O B2536144 4-[(6-Chloropyridin-3-yl)methoxy]benzonitrile CAS No. 861207-55-8

4-[(6-Chloropyridin-3-yl)methoxy]benzonitrile

Cat. No.: B2536144
CAS No.: 861207-55-8
M. Wt: 244.68
InChI Key: YPSFUWUIBXQKPR-UHFFFAOYSA-N
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Description

4-[(6-Chloropyridin-3-yl)methoxy]benzonitrile is a nitrile-substituted aromatic compound featuring a chloropyridinylmethoxy group at the para position of the benzonitrile core. This structure combines the electron-withdrawing properties of the nitrile group with the halogenated pyridine moiety, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the chloro substituent on the pyridine ring and the methoxy linker, which modulate electronic and steric effects for targeted applications .

Properties

IUPAC Name

4-[(6-chloropyridin-3-yl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c14-13-6-3-11(8-16-13)9-17-12-4-1-10(7-15)2-5-12/h1-6,8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSFUWUIBXQKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OCC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-Chloropyridin-3-yl)methoxy]benzonitrile typically involves the reaction of 6-chloropyridin-3-ylmethanol with 4-cyanophenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 6-chloropyridin-3-ylmethanol is replaced by the phenoxide ion of 4-cyanophenol, forming the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(6-Chloropyridin-3-yl)methoxy]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce primary amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

Chemical Synthesis

This compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules . Its ability to undergo various chemical transformations makes it valuable in the development of pharmaceutical compounds and specialty chemicals. The methoxy linkage facilitates nucleophilic substitutions, allowing for the introduction of diverse functional groups, thus expanding its utility in synthetic organic chemistry .

Biological Research

In biological research, this compound serves as a tool for studying biological pathways and interactions due to its structural similarity to bioactive molecules. The compound has been investigated for its potential interactions with specific enzymes and receptors, which can influence various biochemical pathways. This property makes it a candidate for further exploration in medicinal chemistry, particularly in the development of drugs targeting specific diseases .

Recent studies have highlighted the compound's interaction with certain biological targets, showcasing its potential as a modulator of enzyme activity. The chloropyridinyl group is believed to enhance binding affinity to active sites within biological systems, while the nitrile group may facilitate interactions that influence metabolic pathways.

Medicinal Chemistry

The compound's unique structural features suggest potential applications in medicinal chemistry . Research indicates that it may possess biological activities relevant to therapeutic applications, including anti-inflammatory and anticancer properties. Its dual functionality allows it to engage with multiple targets, making it an attractive candidate for drug development .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials with desired properties. Its role as a precursor in the synthesis of agrochemicals and pharmaceuticals underscores its importance in industrial applications .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaDescription
Chemical SynthesisIntermediate for synthesizing complex organic molecules
Biological ResearchTool for studying biological pathways; potential enzyme modulator
Medicinal ChemistryPotential therapeutic agent with anti-inflammatory and anticancer properties
Industrial ApplicationsUsed in producing specialty chemicals and agrochemicals

Mechanism of Action

The mechanism of action of 4-[(6-Chloropyridin-3-yl)methoxy]benzonitrile involves its interaction with specific molecular targets. The chloropyridinyl group can interact with enzymes or receptors, modulating their activity. The nitrile group may also play a role in binding to active sites or other functional groups within biological systems. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Ethyl 4-[(6-Chloropyridin-3-yl)Amino]Benzoate

  • Structure: Replaces the methoxybenzonitrile group with an ethyl ester and an amino linker.
  • Key Data :
    • Molecular Formula : C₁₄H₁₄ClN₂O₂
    • Molecular Weight : 286.73 g/mol
    • Synthesis : Synthesized via Pd-catalyzed amination, yielding 62% isolated product after chromatography .
    • Applications : Intermediate in drug synthesis; the ester group enhances lipophilicity compared to nitriles.
    • NMR : Distinct ¹H NMR signals at δ 1.38 (CH₃) and δ 8.24 (H-6 pyridine) confirm regioselective amination .

4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile

  • Structure : Features an imidazopyridazine ring fused to the chloropyridinyl group.
  • Key Data: Molecular Formula: C₁₃H₇ClN₄ Crystallography: Single-crystal X-ray study (R factor = 0.043) confirms planar geometry and strong π-π stacking interactions, suggesting stability in solid-state applications . Applications: Potential use in kinase inhibitors due to the imidazopyridazine scaffold’s affinity for ATP-binding pockets.

3-{5-[(6-Amino-2H-pyrazolo[3,4-b]pyridin-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile

  • Structure : Incorporates a pyrazolopyridine ring and dual chloro substituents.
  • Key Data: Molecular Formula: C₂₀H₁₂Cl₂N₄O₂ Solubility: Amino group enhances aqueous solubility compared to non-polar analogs . Applications: Likely candidate for anticancer agents due to pyrazolopyridine’s role in intercalation or enzyme inhibition .

3-({3-[(4-Chlorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-6(4H)-yl}methyl)benzonitrile

  • Structure: Contains a pyrido-pyrimidinone core and a chlorophenylmethyl group.
  • Key Data: Molecular Formula: C₂₂H₁₉ClN₄O Molecular Weight: 390.87 g/mol SMILES Analysis: The pyrido-pyrimidinone system introduces multiple hydrogen-bonding sites, enhancing binding to biological targets like proteases .

4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzonitrile

  • Structure : Combines a dihydropyridazinyl group with methoxy and nitrile substituents.
  • Key Data: Molecular Formula: C₁₈H₁₂ClN₃O₃ Predicted Properties: pKa = -3.19 (strong acidity), boiling point = 480.9°C (suggests thermal stability) . Applications: Potential herbicide or anti-inflammatory agent due to redox-active pyridazinyl moiety .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Key Properties
4-[(6-Chloropyridin-3-yl)methoxy]benzonitrile C₁₂H₇ClN₂O 230.65 Chloropyridinyl, methoxy, nitrile Pharmaceutical intermediates Moderate lipophilicity, stability
Ethyl 4-[(6-chloropyridin-3-yl)amino]benzoate C₁₄H₁₄ClN₂O₂ 286.73 Ester, amino, chloropyridinyl Drug synthesis Higher lipophilicity
4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile C₁₃H₇ClN₄ 270.67 Imidazopyridazine, nitrile Kinase inhibitors Planar crystal structure
3-{5-[(6-Amino-pyrazolo[3,4-b]pyridin-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile C₂₀H₁₂Cl₂N₄O₂ 411.24 Pyrazolopyridine, dual chloro Anticancer agents Enhanced solubility
3-({3-[(4-Chlorophenyl)methyl]pyrido-pyrimidin-6-yl}methyl)benzonitrile C₂₂H₁₉ClN₄O 390.87 Pyrido-pyrimidinone, nitrile Protease inhibitors Multiple H-bond sites
4-[(5-Chloro-6-oxo-1-phenyl-dihydropyridazin-4-yl)oxy]-3-methoxybenzonitrile C₁₈H₁₂ClN₃O₃ 353.76 Dihydropyridazinyl, methoxy Herbicides, anti-inflammatory agents High thermal stability

Research Findings and Implications

  • Synthetic Methods : Pd-catalyzed cross-couplings (e.g., ) are common for aryl ethers/amines, but regioselectivity varies with substituents .
  • Biological Activity : Chloropyridinyl and nitrile groups enhance binding to enzymes (e.g., kinases, proteases), while heterocycles like imidazopyridazine improve target specificity .
  • Physicochemical Properties: Nitriles generally exhibit higher chemical stability than esters, but amino/pyridazinyl groups can modulate solubility and acidity .

Biological Activity

4-[(6-Chloropyridin-3-yl)methoxy]benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in various fields, and relevant research findings.

This compound has a unique structure that allows it to interact with various biological targets. Its molecular formula is C13_{13}H10_{10}ClN2_2O, and it features both a chloropyridine moiety and a benzonitrile group, which are critical for its biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The chloropyridinyl group can modulate enzyme activity, while the nitrile group may facilitate binding to active sites within biological systems. This dual functionality allows the compound to influence various biochemical pathways, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites, affecting physiological responses.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, related compounds have shown efficacy against multiple cancer cell lines by inducing cell cycle arrest and apoptosis. A notable study demonstrated that modifications in the structure could enhance potency against cancer cells by targeting specific pathways involved in cell proliferation and survival .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Research indicates that derivatives of similar structures can inhibit bacterial growth, potentially through interference with bacterial enzymatic pathways .

Neuroprotective Effects

There is emerging evidence that compounds with similar frameworks may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Research Findings and Case Studies

A variety of studies have explored the biological effects of this compound and its analogs:

  • Cell Cycle Analysis : In vitro studies demonstrated that certain derivatives could cause G2/M phase arrest in cancer cells, indicating their potential as chemotherapeutic agents .
  • Enzyme Interaction Studies : The compound has been utilized as a probe in biochemical assays to study enzyme interactions, revealing insights into its mechanism of action and potential therapeutic applications .
  • Comparative Efficacy : A comparative analysis showed that modifications to the chloropyridine moiety could enhance the compound's efficacy against specific cancer types while reducing toxicity .

Data Summary

Activity Type Effect Observed Reference
AnticancerInduction of G2/M arrest
AntimicrobialInhibition of bacterial growth
NeuroprotectiveModulation of neurotransmitter systems

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